molecular formula C14H16N2O2 B7131455 Havckvxkauqrcy-uhfffaoysa-

Havckvxkauqrcy-uhfffaoysa-

Cat. No.: B7131455
M. Wt: 244.29 g/mol
InChI Key: HAVCKVXKAUQRCY-UHFFFAOYSA-N
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Description

The compound "Havckvxkauqrcy-uhfffaoysa-" (CAS 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Its structural features include a bromine and chlorine substituent on the phenyl ring, which contribute to its reactivity and applications in cross-coupling reactions, such as Suzuki-Miyaura catalysis. Key physicochemical properties include a solubility of 0.24 mg/mL (0.00102 mol/L) in aqueous solutions, a logP (octanol-water partition coefficient) ranging from 0.61–2.15 depending on the computational model, and moderate bioavailability (0.55 score) .

The compound is synthesized via palladium-catalyzed cross-coupling reactions using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride as a catalyst in a tetrahydrofuran (THF)/water solvent system at 75°C for 1.33 hours .

Properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-yl)-1-methylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-15-13(17)8-12(14(15)18)16-7-6-10-4-2-3-5-11(10)9-16/h2-5,12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVCKVXKAUQRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C1=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison

Property Havckvxkauqrcy-uhfffaoysa- (CAS 1046861-20-4) (3-Bromo-5-chlorophenyl)boronic acid (CAS 219762-81-9) (6-Bromo-2,3-dichlorophenyl)boronic acid (CAS 403668-98-4)
Molecular Formula C₆H₅BBrClO₂ C₆H₅BBrClO₂ C₆H₄BBrCl₂O₂
Molecular Weight 235.27 g/mol 235.27 g/mol 269.72 g/mol
Substituents Bromo, chloro on phenyl ring Bromo, chloro (meta positions) Bromo, dichloro (ortho/meta positions)
Similarity Score Reference 0.97 0.94

Physicochemical and Pharmacokinetic Properties

Property Havckvxkauqrcy-uhfffaoysa- (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid
LogP (XLOGP3) 2.15 2.30 3.05
Solubility (mg/mL) 0.24 0.18 0.12
Bioavailability 0.55 0.48 0.42
BBB Permeability Yes Yes No
Hazard Statements H302, H315, H319, H335 H302, H312, H315, H319, H332, H335 H302, H315, H319, H335

The chloro and bromo substituents on the phenyl ring significantly influence logP and solubility. Increasing halogenation (e.g., dichloro substitution in CAS 403668-98-4) enhances hydrophobicity, reducing solubility but improving stability in organic solvents. However, this also decreases bioavailability and BBB permeability due to increased molecular weight and steric hindrance .

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